molecular formula C21H13NO6 B15203693 3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide

3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide

Cat. No.: B15203693
M. Wt: 375.3 g/mol
InChI Key: JHIZLEWPOBCVCY-UHFFFAOYSA-N
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Description

3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, which imparts distinct chemical and physical properties. It is often used in various scientific research fields due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide typically involves the reaction of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. This reaction forms the spiro linkage and introduces the hydroxy and oxo groups at the appropriate positions. The carboxamide group can be introduced through subsequent reactions involving amide formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxy and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide involves its interaction with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The spiro linkage provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid
  • 3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-5,6-dicarboxylic acid
  • Fluoresceincarboxylic acid

Uniqueness

Compared to similar compounds, 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxamide is unique due to its specific functional groups and structural configuration

Properties

Molecular Formula

C21H13NO6

Molecular Weight

375.3 g/mol

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C21H13NO6/c22-19(25)10-1-4-14-13(7-10)20(26)28-21(14)15-5-2-11(23)8-17(15)27-18-9-12(24)3-6-16(18)21/h1-9,23-24H,(H2,22,25)

InChI Key

JHIZLEWPOBCVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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